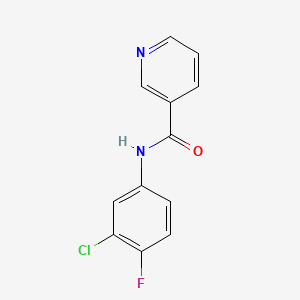

N-(3-chloro-4-fluorophenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-fluorophenyl)nicotinamide and related compounds involves complex organic reactions. These compounds are often synthesized through the reaction of corresponding halogenated aromatic compounds with nicotinamide or its derivatives. For instance, similar compounds have been synthesized by reacting chloroacetaldehyde with nicotinamide adenine dinucleotide, a process that yields fluorescent analogs useful in biochemical assays (Barrio, Secrist, & Leonard, 1972).

Molecular Structure Analysis

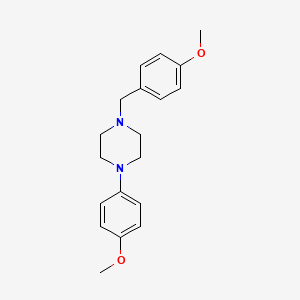

The molecular structure of this compound is characterized by the presence of a nicotinamide core attached to a 3-chloro-4-fluorophenyl group. The structure can be analyzed through techniques like X-ray crystallography, which reveals the planar nature of the molecules and the intermolecular hydrogen bonding that contributes to the stability of the crystalline form (Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide derivatives participate in a variety of chemical reactions, including hydrogen bonding and molecular interactions that lead to the formation of supramolecular structures. These interactions are crucial for the biological activity of these compounds and their potential applications (de Souza et al., 2005).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the phenyl ring and the nicotinamide moiety. The crystal packing and the intermolecular interactions within the crystal lattice can be studied to understand these properties better (Jethmalani et al., 1996).

Chemical Properties Analysis

The chemical behavior of this compound is significantly affected by the electron-withdrawing effects of the chloro and fluoro groups on the phenyl ring. These substituents influence the reactivity of the compound towards nucleophiles and electrophiles, as well as its acidity and basicity. Studies on similar nicotinamide derivatives highlight the importance of these substituents in determining the chemical properties and reactivity of these compounds (Yu et al., 2021).

Orientations Futures

The future directions for research on “N-(3-chloro-4-fluorophenyl)nicotinamide” could include further exploration of its antifungal activity and potential applications in medicine . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Mécanisme D'action

Target of Action

N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide, also known as N-(3-chloro-4-fluorophenyl)nicotinamide or N-(3-Chloro-4-fluoro-phenyl)-nicotinamide, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that plays a crucial role in the central nervous system .

Mode of Action

As a PAM, this compound enhances the response of mGlu4 to its natural ligand, glutamate . This enhancement results in increased activation of the receptor, leading to a greater physiological response .

Biochemical Pathways

The activation of mGlu4 by glutamate and its PAMs has been linked to several biochemical pathways. These pathways are involved in various neurological processes, including those related to Parkinson’s disease .

Pharmacokinetics

The compound has suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The activation of mGlu4 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to be effective in preclinical rodent models of Parkinson’s disease .

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZSADZRVMGPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329876 |

Source

|

| Record name | N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

24303-09-1 |

Source

|

| Record name | N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)

![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)

![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)

![7-benzyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5787152.png)

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)

![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)

![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)